molecular formula C11H12N2OS B130085 Zileuton Related Compound A CAS No. 171370-49-3

Zileuton Related Compound A

Cat. No.: B130085
CAS No.: 171370-49-3
M. Wt: 220.29 g/mol
InChI Key: CKVDCQYUEYONIA-UHFFFAOYSA-N
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Description

Zileuton Related Compound A:

Scientific Research Applications

Chemistry

In chemistry, Zileuton Related Compound A is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

Medicinally, this compound derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory conditions. Their ability to modulate biological pathways is of significant interest in drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Safety and Hazards

The safety data sheet for a related compound, 1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “[1-(1-Benzothiophen-2-yl)ethyl]urea” with care, using protective clothing and working in a well-ventilated area .

Future Directions

A recent study has evaluated a series of benzo[b]thiophene-diaryl urea derivatives, including “[1-(1-Benzothiophen-2-yl)ethyl]urea”, for their potential anticancer effects . The study found that some of these compounds exhibited antiproliferative activities on cancer cell lines comparable to that of the reference drug sorafenib . This suggests that “[1-(1-Benzothiophen-2-yl)ethyl]urea” and related compounds could be further optimized and studied as potential anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zileuton Related Compound A typically involves the reaction of benzothiophene derivatives with isocyanates. One common method includes the reaction of 1-(1-benzothiophen-2-yl)ethanamine with an isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Mechanism of Action

The mechanism of action of Zileuton Related Compound A involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer research, it has been shown to inhibit the activity of certain kinases, leading to the suppression of tumor growth. The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of enzymes .

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7(13-11(12)14)10-6-8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVDCQYUEYONIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171370-49-3
Record name N-(1-Benzo(b)thien-2-ylethyl) urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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